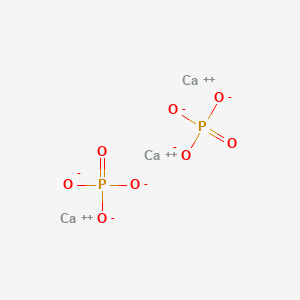

Calcium phosphate

Overview

Description

Calcium phosphate is a family of materials and minerals that contain calcium ions together with orthophosphates, metaphosphates, and sometimes hydrogen or hydroxide ions. This family of materials and minerals is primarily found in rocks and bones and is an essential component for all living organisms . This compound compounds are usually white or colorless and are found in different forms, including hydroxyapatite, trithis compound, and dithis compound .

Scientific Research Applications

Calcium phosphate has a wide range of scientific research applications due to its biocompatibility and bioactivity . In bone tissue engineering, this compound-based biomaterials are used for bone defect repair, bone regeneration, and drug delivery . In the medical field, it is used in dental and orthopedic applications, such as bone grafts and coatings for metallic implants . Additionally, this compound is used in drug delivery, cancer therapy, and as nanoprobes in bioimaging .

Mechanism of Action

The mechanism of action of calcium phosphate involves the release of calcium and phosphate ions, which support remineralization of teeth and bone homeostasis . In the stomach, this compound reacts with hydrochloric acid to neutralize the pH . In systemic circulation, it provides a source of calcium and phosphate ions, which are important for bone formation and maintenance .

Future Directions

Calcium phosphates represent an innovative biomimetic approach for daily oral care because of their high similarity to natural enamel that will broaden the range of future treatments in preventive dentistry . There is also potential for phase transformation to occur in dosage forms containing calcium phosphate .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium phosphate can be synthesized through various methods, including wet chemical precipitation, sol-gel synthesis, and plasma spraying . Wet chemical precipitation involves mixing aqueous solutions of calcium ions and phosphate ions to form amorphous this compound and hydroxyapatite . Sol-gel synthesis is a powerful tool for preparing calcium hydroxyapatite and other phosphates, resulting in high phase purity . Plasma spraying combines the synthesis and coating processes into a single step, using calcium carbonate and brushite as precursors .

Industrial Production Methods: This compound is mostly mined from naturally occurring phosphate rock, which is a major source of phosphate . The production process includes treating phosphate rock with sulfuric acid or nitric acid, leading to various types of this compound .

Chemical Reactions Analysis

Types of Reactions: Calcium phosphate undergoes various chemical reactions, including dissolution, precipitation, hydrolysis, and phase transformation . It reacts with acids, such as hydrochloric acid, to form soluble calcium and phosphate ions .

Common Reagents and Conditions: Common reagents used in reactions with this compound include acids like hydrochloric acid and nitric acid . The conditions for these reactions typically involve aqueous solutions and controlled temperatures .

Major Products Formed: The major products formed from reactions involving this compound include soluble calcium and phosphate ions, as well as other this compound phases like hydroxyapatite and trithis compound .

Comparison with Similar Compounds

Calcium phosphate is unique due to its excellent bioactivity and biocompatibility . Similar compounds include trithis compound, hydroxyapatite, and dithis compound . Trithis compound has a different calcium to phosphorus ratio and is used in various applications, including bone tissue engineering . Hydroxyapatite is the main mineral component of tooth enamel and bone . Dithis compound is used in pharmaceuticals as a tableting agent .

properties

| { "Design of the Synthesis Pathway": "Calcium phosphate can be synthesized by reacting calcium hydroxide with phosphoric acid.", "Starting Materials": [ "Calcium hydroxide", "Phosphoric acid" ], "Reaction": [ "Mix calcium hydroxide with phosphoric acid in a stoichiometric ratio of 3:2", "Stir the mixture until a homogenous solution is obtained", "Heat the solution to 60-80°C and maintain the temperature for 1-2 hours", "Allow the solution to cool and the precipitate of calcium phosphate will form", "Filter the precipitate and wash it with distilled water", "Dry the calcium phosphate precipitate in an oven at 60-80°C" ] } | |

CAS RN |

7758-87-4 |

Molecular Formula |

CaH3O4P |

Molecular Weight |

138.07 g/mol |

IUPAC Name |

tricalcium;diphosphate |

InChI |

InChI=1S/Ca.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

InChI Key |

UUVBYOGFRMMMQL-UHFFFAOYSA-N |

SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2] |

Canonical SMILES |

OP(=O)(O)O.[Ca] |

Color/Form |

White amorphous powder White, crystalline powder Two crystalline modifications are known, the high temperature alpha- and the low-temperature beta-form, transition temperature 110 °C. Rhombohedral crystals /Whitlockite/ |

density |

2 to 3 at 68 °F (USCG, 1999) 3.14 g/cu cm |

melting_point |

450 1670 °C |

Other CAS RN |

7758-87-4 10103-46-5 21063-37-6 |

physical_description |

Calcium phosphate is an odorless white solid. Sinks and mixes with water. (USCG, 1999) DryPowder; OtherSolid A white, odourless powder which is stable in ai |

Pictograms |

Irritant |

Related CAS |

12167-74-7 (tri-calcium salt) 21063-37-6 (monetite) 7757-93-9 (CaHPO4) |

shelf_life |

STABLE IN AIR /TRIBASIC CALCIUM PHOSPHATE, NATIONAL FORMULARY/ |

solubility |

7.7g/L Practically insoluble in water; insoluble in ethanol, soluble in dilute hydrochloric and nitric acid Practically insol in alcohol and acetic acid; sol in dilute hydrochloric acid, nitric acid Solubility in cold water: 2 mg/100 cc 2.5 mg/100 g water at 25 °C |

synonyms |

APATITE TTCP, MONOCLINIC; bonarka; calcigenolsimple; calciumorthophosphate,tri-(tert); calciumphosphate(3:2); calciumphosphate(ca3(po4)2); calciumtertiaryphosphate; naturalwhitlockite |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

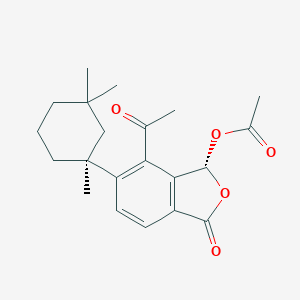

Feasible Synthetic Routes

Q & A

Q1: Why are calcium phosphates considered suitable for bone regeneration applications?

A1: Calcium phosphates closely resemble the mineral composition of natural bone. [] This similarity fosters biocompatibility, meaning minimal immune rejection, and promotes osteoconductivity, allowing bone cells to attach, grow, and integrate with the material. [, ]

Q2: What are the limitations of using pure hydroxyapatite as a bone substitute?

A2: While hydroxyapatite offers excellent biocompatibility, its slow resorption rate can hinder bone regeneration. [] In some instances, this slow resorption might impede the natural bone remodeling process.

Q3: How can the biodegradability of calcium phosphate ceramics be improved?

A3: Combining hydroxyapatite with more soluble this compound phases, such as trithis compound (β-TCP), can tailor the degradation rate. [, ] The β-TCP phase resorbs faster, creating space for new bone formation while the remaining hydroxyapatite provides structural support. []

Q4: Can the properties of this compound-based bone substitutes be further enhanced?

A4: Yes, researchers are exploring various modifications. One approach involves incorporating bioactive glass into this compound cement formulations. [] This addition promotes the formation of octathis compound (OCP) and hydroxyapatite upon setting, enhancing bioactivity and promoting bone regeneration. []

Q5: What are the advantages of using porous this compound ceramics in biomedical applications?

A5: Porosity increases the surface area available for cell attachment, nutrient diffusion, and vascularization, crucial factors for bone regeneration. [] Additionally, porous structures can be designed to match the mechanical properties of natural bone, improving implant stability. []

Q6: Beyond bone regeneration, what other applications exist for calcium phosphates?

A6: Calcium phosphates are being explored for drug delivery applications. [, ] Their porous structure allows for the loading and controlled release of therapeutic agents, such as antibiotics. [, ] This controlled release can target infection sites locally, enhancing treatment efficacy.

Q7: How does the presence of inorganic carbon affect phosphate recovery from wastewater using this compound precipitation?

A7: Research indicates that inorganic carbon can inhibit the precipitation of this compound from wastewater, even when using calcium hydroxide to raise the pH. [] This inhibition reduces the efficiency of phosphate recovery and necessitates pre-treatment steps like nitrification to remove inorganic carbon. []

Q8: What methods are commonly employed to synthesize calcium phosphates for biomedical applications?

A8: Various methods exist, including precipitation, hydrothermal synthesis, and sol-gel techniques. [, , ] The choice of method influences the final material properties, such as particle size, morphology, and crystallinity.

Q9: How does the synthesis method impact the characteristics of biphasic calcium phosphates (BCP)?

A9: Factors like alkalinity, reaction time, and the concentration of the this compound precursor suspension during synthesis can significantly influence the ratio of hydroxyapatite to β-trithis compound in the final BCP material. [] These varying ratios, in turn, impact the material's resorption rate and mechanical properties.

Q10: What techniques are employed to characterize this compound materials?

A10: Common techniques include X-ray diffraction (XRD) to identify the crystalline phases present, Fourier transform infrared spectroscopy (FTIR) to analyze the chemical bonds, and scanning electron microscopy (SEM) to examine the morphology and particle size. [, , , ]

Q11: How do this compound ceramics interact with proteins?

A11: The surface chemistry of calcium phosphates influences protein adsorption. [] Studies show that the presence of specific phases like β-trithis compound can lead to a higher adsorption of bone morphogenetic protein 2 (BMP-2), a key protein for bone formation. [] This selective protein adsorption highlights the material's ability to influence cellular responses.

Q12: Can this compound nanoparticles act as carriers for gene delivery?

A12: Yes, research demonstrates that this compound nanoparticles can encapsulate and protect DNA from degradation. [] These nanoparticles can then be further modified with targeting ligands, such as p-amino-1-thio-b-galactopyranoside, to facilitate targeted gene delivery to specific organs like the liver. []

Q13: Do organic molecules in biological systems influence this compound crystallization?

A13: Yes, organic molecules play a crucial role in biomineralization. For instance, studies on plant trichomes highlight that the distribution of silica and this compound, including hydroxyapatite, can vary significantly within a single trichome. [] This localized control suggests a complex interplay between organic molecules and mineral deposition.

Q14: What are some challenges associated with using calcium phosphates in biomedical applications?

A14: Despite their advantages, this compound materials often exhibit brittleness and low mechanical strength, limiting their use in load-bearing applications. [] Furthermore, controlling the degradation rate to match the rate of new bone formation remains a challenge.

Q15: What are the future research directions in the field of calcium phosphates for biomedical applications?

A16: Future research focuses on developing this compound materials with improved mechanical properties, controlled biodegradability, and enhanced bioactivity. [, ] This includes exploring new synthesis methods, incorporating bioactive molecules, and optimizing material properties for specific applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B25535.png)

![2,3-Dihydrofuro[3,2-b]pyridin-3-ol](/img/structure/B25537.png)